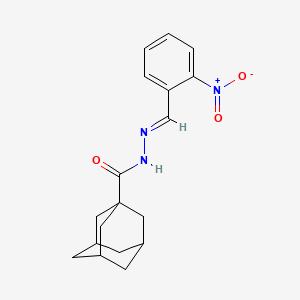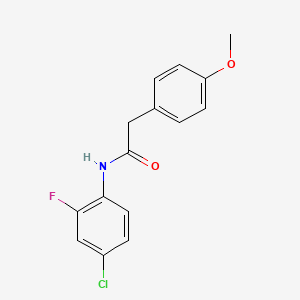![molecular formula C8H12Cl2N2O2 B5813310 3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide that has been modified to incorporate two chlorine atoms and a dimethylpropanoyl group. The resulting molecule has unique properties that make it suitable for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide involves the modification of proteins and enzymes through the formation of covalent bonds. This modification can lead to changes in the activity and function of these biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biomolecules that are targeted. However, in general, this compound has been shown to have an inhibitory effect on the activity of enzymes and proteins. This can lead to changes in cellular processes and can have implications for disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide in lab experiments is its ability to selectively modify specific biomolecules. This allows researchers to study the function of these biomolecules in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving 3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide. One area of interest is in the development of new drugs and therapeutic agents that target specific biomolecules. Another area of interest is in the study of the mechanism of action of enzymes and proteins, which can provide insights into cellular processes and disease states. Finally, there is potential for the use of this compound in the development of new diagnostic tools for disease detection.
Synthesemethoden
The synthesis of 3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide involves the reaction of acryloyl chloride with 2,2-dimethylpropanoylamine in the presence of a base. The resulting product is then treated with chlorine gas to introduce the two chlorine atoms. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide has been used in various scientific research applications. One of the primary uses of this compound is in the field of biochemistry, where it has been used to study the mechanism of action of enzymes and proteins. It has also been used in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c1-8(2,3)7(14)12-4(5(9)10)6(11)13/h1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVFAYDKJJQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=C(Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)